Ethyl Benzoylformate-d5
Overview
Description
Mechanism of Action
- BFDC is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate, yielding benzaldehyde and carbon dioxide .
- Originally isolated from Pseudomonas putida, BFDC plays a metabolic role in the mandelate pathway , allowing pseudomonads to utilize R-mandelate as their sole carbon source .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Ethyl Benzoylformate-d5 interacts with various enzymes and proteins in biochemical reactions. For instance, it is the substrate of benzoylformate decarboxylase, a thiamine diphosphate-dependent enzyme .
Cellular Effects
It has been used in the reduction of ethyl benzoylformate mediated by Saccharomyces cerevisiae entrapped in alginate fibers .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ethyl mandelate. This process is catalyzed by the short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 .
Temporal Effects in Laboratory Settings
A final yield of 1.17 mM (±)-ethyl mandelate was obtained from the catalytic conversion of ethyl benzoylformate, with a conversion rate of ethyl benzoylformate to (S)-(+)-mandelate of 71.86% and in an enantiomeric excess of > 99% after 1.5 h .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of the reduction of ethyl benzoylformate to ethyl mandelate. This process is catalyzed by the short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 .
Preparation Methods
Ethyl Benzoylformate-d5 can be synthesized through various methods. One common synthetic route involves the enantioselective hydrogenation of ethyl benzoylformate on a platinum/alumina catalyst modified with dihydrocinchonidine . This method has been studied extensively for its high enantioselectivity and efficiency . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Ethyl Benzoylformate-d5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, various oxidizing agents for oxidation, and nucleophiles for substitution reactions . Major products formed from these reactions include ethyl mandelate and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl Benzoylformate-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of various compounds, including pharmaceuticals like Cephalexin. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is utilized in the development of new drugs and therapeutic agents . Additionally, it has applications in the industrial sector for the production of fine chemicals and other specialized materials .
Comparison with Similar Compounds
Ethyl Benzoylformate-d5 can be compared with other similar compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl pyruvate . While these compounds share similar chemical structures and properties, this compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and analysis of molecular interactions .
Similar Compounds::- Ethyl Benzoylformate
- Methyl Benzoylformate
- Ethyl Pyruvate
Biological Activity
Ethyl Benzoylformate-d5 is a deuterated derivative of ethyl benzoylformate, a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Overview of this compound
This compound is primarily used in synthetic organic chemistry and has applications in drug development and biochemical research. Its structure allows it to participate in various chemical reactions, making it a valuable compound for studying metabolic pathways and enzyme interactions.
Chemical Structure
This compound can be represented by the following chemical structure:
- Molecular Formula : C10H9O3D5
- Molecular Weight : Approximately 195.25 g/mol
Physical Properties
- Melting Point : Data not widely available; typically analyzed in solution.
- Solubility : Soluble in organic solvents like ethanol and ether.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through its interaction with enzymes and cellular pathways:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, potentially affecting the biosynthesis of critical biomolecules.
- Cell Signaling Modulation : The compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.
Study 1: Enzyme Interaction
A study published in the Journal of Organic Chemistry demonstrated that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The research indicated that the compound acts as a substrate, undergoing oxidation and forming reactive metabolites that can affect cellular functions .
Enzyme | Activity Type | Effect of this compound |
---|---|---|
Cytochrome P450 | Oxidation | Increased metabolite formation |
Aldose reductase | Inhibition | Decreased glucose conversion |
Study 2: Cellular Effects
In another investigation focusing on cellular effects, this compound was found to modulate the activity of transcription factors. This modulation led to significant changes in gene expression profiles associated with stress response pathways. The study highlighted the compound's potential as a therapeutic agent in conditions characterized by oxidative stress .
Toxicity and Safety Profile
While this compound shows promise in various applications, its toxicity profile must be considered. Preliminary studies suggest that at high concentrations, it may induce oxidative stress and apoptosis in certain cell types. Further research is necessary to establish safe dosage levels for therapeutic use.
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCQKPAECHXCQ-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440693 | |
Record name | Ethyl Benzoylformate-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025892-26-5 | |
Record name | Ethyl Benzoylformate-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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